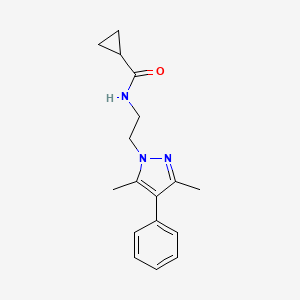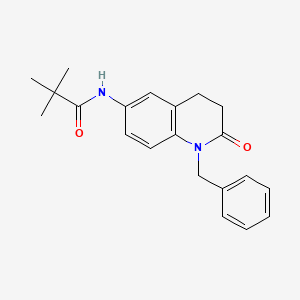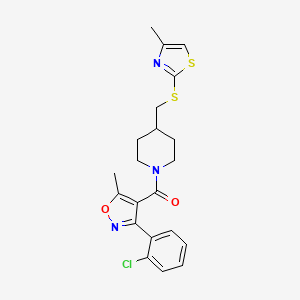![molecular formula C12H14N2OS B2377475 1-{4-[(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]phenyl}ethan-1-one CAS No. 380345-97-1](/img/structure/B2377475.png)
1-{4-[(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]phenyl}ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-{4-[(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]phenyl}ethan-1-one” is a chemical compound that belongs to the class of heterocyclic organic compounds known as thiazines . Thiazines are a group of compounds that contain a nitrogen and sulfur atoms in a six-member ring . They are known to be important constituents of many biomolecules and drugs .
Synthesis Analysis
The synthesis of thiazine derivatives, including “1-{4-[(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]phenyl}ethan-1-one”, can be achieved through various methods. One such method involves the oxidation of dithiocarbamates, thiocarbamates, and thiourea derivatives to the disulphides with iodine . In the presence of trifluoroacetic acid, these lose sulfur, giving the thiocarbonyl derivatives .Molecular Structure Analysis
The molecular structure of “1-{4-[(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]phenyl}ethan-1-one” can be determined using various techniques such as X-ray single diffractometry . The charge flipping algorithm has been used in the structure determination of the complex, which exhibits positional disorder in three of its atoms .Chemical Reactions Analysis
The chemical reactions involving “1-{4-[(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]phenyl}ethan-1-one” can be complex. For instance, in the presence of trifluoroacetic acid, some dithiocarbamates, thiocarbamates, and thiourea derivatives have been oxidised to the disulphides with iodine . These lost sulphur giving the thiocarbonyl derivatives .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimycobacterial Activities
Compounds with similar structures have shown antibacterial and antimycobacterial activities . These compounds can inhibit the growth of bacteria and mycobacteria, which can be useful in treating various bacterial infections.
Anti-inflammatory Activity
These compounds also exhibit anti-inflammatory properties . They can potentially be used to reduce inflammation in the body, which is beneficial in treating conditions like arthritis, asthma, and other inflammatory diseases.
Antitumor Activity
The derivatives of similar compounds have shown antitumor activities . This suggests that they could potentially be used in cancer treatment.
Antidiabetic Activity
These compounds have also demonstrated antidiabetic activities . They could potentially be used in the treatment of diabetes by helping to regulate blood sugar levels.
Antioxidant Activity
Compounds with similar structures have shown antioxidant activities . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antifungal and Antihelmintic Activities
These compounds have shown antifungal and antihelmintic activities . They can inhibit the growth of fungi and parasites, which can be useful in treating various fungal infections and parasitic infestations.
Zukünftige Richtungen
Thiazine derivatives, including “1-{4-[(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]phenyl}ethan-1-one”, represent an interesting class of heterocyclic medicinal compounds worthy of further exploration . Future research could focus on developing new synthesis methods, studying their biological activities, and exploring their potential applications in the treatment of various diseases .
Wirkmechanismus
Target of Action
For instance, some thiazine derivatives have been identified as inhibitors of Trypanosoma brucei 427 , and others have been found to inhibit factor IXa . These targets play crucial roles in parasitic infections and blood coagulation, respectively.
Mode of Action
Thiazine derivatives are known to interact with their targets in a variety of ways, often leading to inhibition of the target’s function . The specific changes resulting from this interaction would depend on the nature of the target and the specific derivative .
Biochemical Pathways
These could potentially include pathways related to parasitic infections and blood coagulation, among others .
Result of Action
Given the potential targets of thiazine derivatives, the effects could potentially include the inhibition of parasitic infections and modulation of blood coagulation .
Eigenschaften
IUPAC Name |
1-[4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-9(15)10-3-5-11(6-4-10)14-12-13-7-2-8-16-12/h3-6H,2,7-8H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTABGNRIOKVTMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=NCCCS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49676508 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-{4-[(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]phenyl}ethan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2,4-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2377396.png)
![2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2377397.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2377398.png)
![N-(3,4-dimethoxyphenethyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2377399.png)
![(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2377402.png)
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]cyclopropanecarboxamide](/img/structure/B2377403.png)



![2-[(4-Chlorophenyl)thio]ethanamine hydrochloride](/img/structure/B2377412.png)


